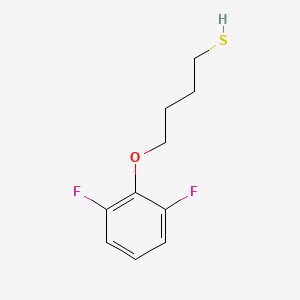

4-(2,6-Difluorophenoxy)butane-1-thiol

Descripción

4-(2,6-Difluorophenoxy)butane-1-thiol is a fluorinated thiol derivative characterized by a butane chain terminating in a thiol (-SH) group and a 2,6-difluorophenoxy substituent.

Propiedades

IUPAC Name |

4-(2,6-difluorophenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2OS/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-14/h3-5,14H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMOIUASFJEDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCCCCS)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Pyrimidine Derivatives with 2,6-Difluorophenoxy Substituents

Example Compound: 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidine-2-amine (from ).

Key Differences :

- The pyrimidine derivative’s trifluoromethyl group and aromatic core improve receptor binding and metabolic stability, making it suitable for pharmaceutical applications .

- The thiol group in 4-(2,6-Difluorophenoxy)butane-1-thiol offers nucleophilic reactivity, enabling disulfide bond formation or covalent targeting of cysteine residues in enzymes.

Benzimidazole Analogs with Fluorinated Substituents

Example Compound : 6-(Benzodioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole (from ).

Key Differences :

- Benzimidazoles are privileged scaffolds in drug design due to their planar aromatic structure, enabling intercalation or π-π interactions. The thiol derivative’s linear aliphatic chain may limit such interactions but offers flexibility for conjugation.

Transesterifiable Pyrimidinyl Compounds

Example Compound: Pyrimidinyl esters with 2,6-difluorophenoxy groups (from ).

Key Differences :

- The thiol derivative’s reactivity enables rapid functionalization (e.g., gold nanoparticle coatings), while pyrimidinyl esters are tailored for controlled release or prodrug strategies.

Research Implications and Gaps

- Structural Insights: The 2,6-difluorophenoxy group enhances electronic effects across all compared compounds, but the core structure dictates application. Thiols excel in covalent binding; pyrimidines/benzimidazoles favor non-covalent interactions.

- Data Limitations: Exact biological data (e.g., IC₅₀, binding affinity) for 4-(2,6-Difluorophenoxy)butane-1-thiol are absent in the evidence, necessitating further studies.

- Synthetic Challenges : Thiols require inert atmospheres to prevent oxidation, contrasting with the aerobic conditions used for benzimidazole synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.